molecular formula C10H12FNO3 B1526768 Ethyl 2-amino-4-fluoro-5-methoxybenzoate CAS No. 1247376-44-8

Ethyl 2-amino-4-fluoro-5-methoxybenzoate

Cat. No.: B1526768
CAS No.: 1247376-44-8
M. Wt: 213.21 g/mol
InChI Key: FVGGZVBYTCGIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-amino-4-fluoro-5-methoxybenzoate is an organic compound with the molecular formula C10H12FNO3 and a molecular weight of 213.21 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, a fluoro substituent, and a methoxy group attached to a benzoate core. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

The synthesis of Ethyl 2-amino-4-fluoro-5-methoxybenzoate typically involves the esterification of 2-amino-4-fluoro-5-methoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure consistent quality of the final product.

Chemical Reactions Analysis

Ethyl 2-amino-4-fluoro-5-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkyl groups.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-amino-4-fluoro-5-methoxybenzoic acid and ethanol.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-amino-4-fluoro-5-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-fluoro-5-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluoro groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Ethyl 2-amino-4-fluoro-5-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 2-amino-5-methoxybenzoate: Similar structure but lacks the fluoro substituent, leading to different reactivity and biological activity.

    Ethyl 2-amino-4-chloro-5-methoxybenzoate: Chlorine substituent instead of fluorine, which may affect its chemical properties and interactions.

    Ethyl 2-amino-4-fluoro-5-hydroxybenzoate: Hydroxy group instead of methoxy, influencing its solubility and reactivity

These comparisons highlight the unique features of this compound, such as its specific substituents that contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-4-fluoro-5-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO3/c1-3-15-10(13)6-4-9(14-2)7(11)5-8(6)12/h4-5H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGGZVBYTCGIED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1N)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-fluoro-5-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4-fluoro-5-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-amino-4-fluoro-5-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-amino-4-fluoro-5-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-amino-4-fluoro-5-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-4-fluoro-5-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.